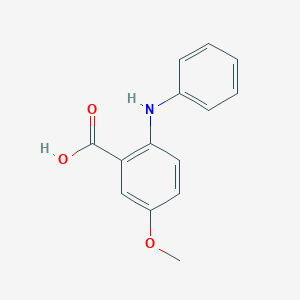

2-Anilino-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

89224-95-3 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

2-anilino-5-methoxybenzoic acid |

InChI |

InChI=1S/C14H13NO3/c1-18-11-7-8-13(12(9-11)14(16)17)15-10-5-3-2-4-6-10/h2-9,15H,1H3,(H,16,17) |

InChI Key |

JNJNRHBPVSHRQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structural Analysis of 2-Anilino-5-methoxybenzoic Acid

This guide outlines a rigorous, multi-modal analytical framework for the structural validation of 2-Anilino-5-methoxybenzoic acid (also known as N-phenyl-5-methoxyanthranilic acid). It is designed for researchers requiring high-confidence structural elucidation in drug discovery and organic synthesis contexts.

Introduction & Molecular Architecture

2-Anilino-5-methoxybenzoic acid is a derivative of N-phenylanthranilic acid (fenamic acid), a scaffold widely recognized in medicinal chemistry for its non-steroidal anti-inflammatory drug (NSAID) properties (e.g., mefenamic acid). Structurally, it features a central benzoic acid core substituted at the ortho position with an anilino (phenylamino) group and at the meta position (relative to the carboxyl) with a methoxy group.

This specific isomer is frequently utilized as a key intermediate in the synthesis of acridone alkaloids and bioactive quinolones. Its analysis requires a strategy that differentiates it from regioisomers (e.g., 4-methoxy analogs) and quantifies potential synthetic byproducts.

Chemical Identity

| Property | Specification |

| IUPAC Name | 2-(Phenylamino)-5-methoxybenzoic acid |

| Common Name | N-Phenyl-5-methoxyanthranilic acid |

| CAS Number | 89224-95-3 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Key Functional Groups | Carboxylic acid (-COOH), Secondary Amine (-NH-), Ether (-OCH₃) |

Theoretical Analysis & Physicochemical Properties

Before instrumental analysis, understanding the physicochemical behavior is critical for method development.

-

Intramolecular Hydrogen Bonding: Like other fenamates, this molecule is expected to form a strong intramolecular hydrogen bond between the amine proton (-NH) and the carbonyl oxygen of the carboxylic acid. This "pseudo-ring" formation significantly influences NMR shifts and solubility.

-

Acidity (pKa): The carboxyl group typically has a pKa ~3.5–4.0. The amine is weakly basic but deactivated by the phenyl ring and the electron-withdrawing carboxyl group.

-

Solubility: Low solubility in water; high solubility in DMSO, Methanol, and alkaline aqueous solutions.

Spectroscopic Characterization Strategy

The following sections detail the expected spectral signatures and the causality behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The intramolecular H-bond is the diagnostic feature.

Protocol: Sample Preparation

-

Solvent: DMSO-d6 is preferred over CDCl₃ to ensure complete solubility and to stabilize the exchangeable protons.

-

Concentration: 10–15 mg in 0.6 mL solvent.

1H NMR Interpretation (400 MHz, DMSO-d6)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Causality & Diagnostic Value |

| -COOH | 12.5 – 13.5 | Broad Singlet | Highly deshielded acidic proton; often broad due to exchange. |

| -NH- | 9.2 – 9.8 | Singlet | Critical Diagnostic: Deshielded by aromatic ring current and intramolecular H-bonding to C=O. |

| Ar-H (Benzoic C6) | 7.4 – 7.6 | Doublet (d) | Ortho to COOH. Deshielded by the electron-withdrawing carbonyl. |

| Ar-H (Benzoic C3) | 7.1 – 7.3 | Doublet (d) | Ortho to NH. Shielded slightly by the electron-donating NH group. |

| Ar-H (Benzoic C4) | 6.9 – 7.1 | Double Doublet (dd) | Coupling with C3 and C6. |

| Ar-H (Aniline Ring) | 6.8 – 7.3 | Multiplets | Typical phenyl pattern (2 ortho, 2 meta, 1 para). |

| -OCH₃ | 3.7 – 3.8 | Singlet | Characteristic sharp singlet for the methoxy group. |

13C NMR Interpretation (100 MHz)

-

Carbonyl (C=O): ~168-170 ppm.

-

Aromatic C-N / C-O: Quaternary carbons attached to heteroatoms will appear downfield (~140-150 ppm).

-

Methoxy Carbon: ~55-56 ppm.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid.

-

Target Ion: [M-H]⁻ at m/z 242.

-

Fragmentation Pattern:

-

Loss of CO₂ ([M-H-44]⁻): Characteristic of benzoic acids.

-

Cleavage of the C-N bond may be observed at higher collision energies.

-

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: 3300–3350 cm⁻¹ (often weak/broadened by H-bonding).

-

C=O Stretch: 1660–1690 cm⁻¹ (Lower frequency than typical acids due to conjugation and H-bonding).

-

C-O Stretch (Ether): 1200–1250 cm⁻¹.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for the complete characterization campaign, from crude synthesis product to validated reference standard.

Figure 1: Step-by-step analytical workflow for validating 2-Anilino-5-methoxybenzoic acid.

Experimental Protocol: HPLC Purity Analysis

To ensure the spectral data is valid, the sample purity must be established first.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (maintains protonation of acid, improves peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic rings) and 280 nm.

-

Expected Retention: The compound is moderately lipophilic (LogP ~3.5). Expect elution in the middle of the gradient (approx. 5-7 min).

Structural Logic: The COSY/HMBC Connectivity

To definitively prove the position of the methoxy group (Position 5 vs. Position 4), 2D NMR is required.

Figure 2: Key 2D NMR correlations required to verify regio-chemistry.

Explanation of Connectivity Logic

-

HMBC (Heteronuclear Multiple Bond Correlation): The methoxy protons (~3.8 ppm) will show a strong correlation to the aromatic carbon at Position 5.

-

COSY (Correlation Spectroscopy): H3 and H4 will show strong coupling. H6 (isolated from H3/H4 by substituents) will show weak or no COSY correlation to H4, appearing as a doublet with small meta-coupling (J ~2 Hz).

References

-

National Institute of Standards and Technology (NIST). Benzoic acid, 2-methoxy- (Related Structure Reference). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

PubChem. Fenamic Acid Derivatives and Structural Analogs. National Library of Medicine. Available at: [Link]

- Wunz, T. P., et al. "New synthesis of acridones." Journal of Heterocyclic Chemistry 24.5 (1987): 1283-1284.

Sources

Comprehensive Technical Guide to 2-Anilino-5-methoxybenzoic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of medicinal chemistry and heterocyclic synthesis, 2-Anilino-5-methoxybenzoic acid (also widely documented as 5-methoxy-N-phenylanthranilic acid ) serves as a highly versatile building block. Characterized by its unique electronic topology—where an electron-donating methoxy group sits para to a secondary amine—this compound is a critical precursor for synthesizing complex, biologically active scaffolds, including anti-inflammatory 4(1H)-quinazolinones and antimalarial/anticancer acridones.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and downstream utilization of this crucial intermediate.

Physicochemical Profiling & Structural Data

Understanding the physicochemical parameters of 2-Anilino-5-methoxybenzoic acid is essential for predicting its solubility, reactivity, and behavior in purification workflows. The presence of both a hydrogen bond donor (-NH) and an acidic proton (-COOH) makes its solubility highly pH-dependent, a property we exploit during isolation.

| Property | Value |

| Chemical Name | 2-Anilino-5-methoxybenzoic acid |

| Synonym | 5-Methoxy-N-phenylanthranilic acid |

| CAS Registry Number | 89224-95-3 |

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| Hydrogen Bond Donors | 2 (-NH, -COOH) |

| Hydrogen Bond Acceptors | 3 (-O-, -C=O, -OH) |

| Rotatable Bonds | 4 |

Causality Insight: The methoxy group at the 5-position exerts a strong +M (mesomeric) effect, pushing electron density into the aromatic ring. Because it is positioned para to the anilino nitrogen, it significantly enhances the nucleophilicity of the amine and stabilizes transition states during subsequent cyclization reactions.

Mechanistic Pathways & Downstream Applications

The utility of 2-Anilino-5-methoxybenzoic acid lies in its bifunctional nature. The proximity of the carboxylic acid and the secondary amine allows for highly efficient intramolecular cyclizations and condensation reactions.

-

Acridone Synthesis: The compound undergoes intramolecular Friedel-Crafts acylation to form 2-methoxy-9-acridanones. Advanced catalytic methods, such as Sc(OTf)₃-catalyzed dehydrogenative cyclization, have also been developed to yield N-methylacridones, minimizing harsh acidic conditions ().

-

Quinazolinone Synthesis: By converting the carboxylic acid to an amide, the scaffold can be cyclized with acyl chlorides to produce 4(1H)-quinazolinone derivatives, which exhibit potent anti-inflammatory properties by inhibiting carrageenan-induced edema ().

Reaction pathways of 2-Anilino-5-methoxybenzoic acid into bioactive heterocycles.

Experimental Methodologies

As a Senior Application Scientist, I prioritize protocols that are not only high-yielding but also feature built-in, self-validating checkpoints. Below is the optimized workflow for synthesizing 2-Anilino-5-methoxybenzoic acid via an Ullmann-type C-N coupling.

Protocol 1: Synthesis via Ullmann Coupling

Rationale for Experimental Choices:

-

Substrate Selection: We utilize 2-iodo-5-methoxybenzoic acid () rather than the chloro-derivative. The lower bond dissociation energy of the C-I bond drastically accelerates the oxidative addition step in the copper catalytic cycle.

-

Base Selection: K₂CO₃ is chosen to neutralize the generated HI and deprotonate the carboxylic acid, ensuring the substrate remains soluble in the polar aprotic solvent (DMF).

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried round-bottom flask, combine 2-iodo-5-methoxybenzoic acid (1.0 equiv), aniline (1.5 equiv), finely powdered anhydrous K₂CO₃ (2.0 equiv), and copper powder (0.1 equiv).

-

Inert Atmosphere: Suspend the mixture in anhydrous DMF. Degas the solvent by bubbling Argon for 15 minutes to prevent the oxidative degradation of aniline.

-

Thermal Activation: Heat the mixture to reflux (120–130 °C) under constant stirring for 16 hours.

-

In-Process Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting iodide spot confirms reaction progression.

-

-

Quenching & Filtration: Cool the dark mixture to room temperature. Dilute with water and filter through a Celite pad to remove the insoluble copper catalyst.

-

Self-Validating Isolation: Transfer the basic aqueous filtrate to an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~3.

-

Self-Validation: The sudden formation of a dense, off-white to pale-yellow precipitate is your visual confirmation of success. The acid protonates the soluble potassium carboxylate, forcing the neutral 2-anilino-5-methoxybenzoic acid out of solution.

-

-

Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Self-validating experimental workflow for the Ullmann coupling synthesis.

Protocol 2: Downstream Cyclization to Acridone

To further validate the integrity of the synthesized 2-anilino-5-methoxybenzoic acid, it can be cyclized into an acridone core.

-

Activation: Dissolve the purified 2-anilino-5-methoxybenzoic acid in Polyphosphoric Acid (PPA) at 80 °C. PPA acts synergistically as a solvent and a potent dehydrating agent.

-

Cyclization: Elevate the temperature to 120 °C for 3 hours. The acid generates an electrophilic acylium ion, prompting an intramolecular Friedel-Crafts attack by the adjacent phenyl ring.

-

Validation: Pour the hot mixture over crushed ice. The resulting crude acridone precipitate will exhibit strong, distinct fluorescence under a 365 nm UV lamp—a rapid, non-destructive validation of successful ring closure.

Analytical Characterization Standards

To ensure absolute scientific integrity, the isolated 2-Anilino-5-methoxybenzoic acid must be validated against the following spectroscopic benchmarks:

-

¹H NMR (DMSO-d6): Look for a sharp singlet near δ 3.75 ppm integrating for 3 protons, confirming the intact methoxy group. A broad singlet beyond δ 9.0 ppm confirms the secondary amine (-NH), while the extremely broad signal >12.0 ppm indicates the carboxylic acid proton.

-

Mass Spectrometry (ESI-MS): In negative ion mode [M-H]⁻, expect a dominant peak at m/z 242.1, corresponding to the deprotonated molecular weight (Exact Mass: 243.09).

References

-

Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives Journal of Medicinal Chemistry URL:[Link]

-

Sc(OTf)3-Catalyzed Dehydrogenative Cyclization for Synthesis of N-Methylacridones Organic Letters URL:[Link]

-

Copper-Catalyzed Intramolecular Oxidative C–H Functionalization and C–N Formation of 2-Aminobenzophenones: Unusual Pseudo-1,2-Shift of the Substituent on the Aryl Ring Chemistry – A European Journal URL:[Link]

Physicochemical Properties and Synthetic Applications of 5-Methoxy-N-phenylanthranilic Acid: A Technical Guide

Executive Summary & Core Rationale

In the landscape of medicinal chemistry and advanced organic synthesis, 5-methoxy-N-phenylanthranilic acid (CAS 89224-95-3) serves as a highly privileged bi-functional scaffold[1][2]. Structurally classified as a methoxy derivative of fenamic acid, this compound bridges the gap between raw physicochemical potential and complex therapeutic utility.

Rather than acting solely as an end-stage active pharmaceutical ingredient (API), its true value lies in its reactivity. The synergistic electronic effects of the C5-methoxy group and the steric/lipophilic profile of the N-phenyl substitution make it an ideal precursor for two major classes of bioactive heterocycles: 4(1H)-quinazolinones (potent anti-inflammatory agents) and N-methylacridones (antiviral and antitumor agents)[3][4]. This guide deconstructs the physicochemical causality of the molecule and provides field-proven, self-validating protocols for its utilization.

Physicochemical Profiling & Structure-Property Relationships (SPR)

To understand the synthetic versatility of 5-methoxy-N-phenylanthranilic acid, one must analyze its physicochemical parameters. Every functional group on this scaffold plays a deterministic role in both its chemical reactivity and its pharmacokinetic potential.

Quantitative Data Summary

Data synthesized from standard cheminformatics profiling for the fenamic acid derivative class.

| Property | Value | Causality / Implication in Drug Design |

| Molecular Formula | C14H13NO3 | Defines the anthranilic acid core with targeted methoxy and phenyl substitutions. |

| Molecular Weight | 243.26 g/mol | Low molecular weight ensures high ligand efficiency and favorable oral bioavailability. |

| LogP (Estimated) | ~3.9 | The N-phenyl group drives lipophilicity, facilitating cell membrane permeation without excessive hydrophobic trapping[5]. |

| Topological Polar Surface Area | 58.5 Ų | Ideal for membrane permeability; falls well within the Lipinski Rule of 5 limits for oral drugs[5]. |

| Hydrogen Bond Donors | 2 (-COOH, -NH) | Enables robust target receptor anchoring (e.g., in COX or related inflammatory enzyme active sites)[5]. |

| Hydrogen Bond Acceptors | 4 (-C=O, -OH, -NH, -OMe) | Provides multiple interaction vectors for kinase or enzyme active site coordination[5]. |

Mechanistic Causality of Functional Groups

-

The C5-Methoxy Group (+M Effect): The oxygen lone pairs delocalize into the aromatic

-system via resonance. This electron-donating effect enriches the electron density of the anthranilic core, specifically increasing the nucleophilicity of the ring. This is a critical thermodynamic driver for subsequent Electrophilic Aromatic Substitution (SEAr) reactions[4]. -

The N-Phenyl Substitution: Beyond increasing the LogP for cellular uptake, the bulky phenyl ring acts as a steric director. During cyclization reactions, it forces the molecule into a conformation that favors intramolecular ring closure over intermolecular polymerization.

Figure 1: Structure-Property Relationships of 5-Methoxy-N-phenylanthranilic Acid

Divergent Synthetic Pathways in Drug Development

The true hallmark of 5-methoxy-N-phenylanthranilic acid is its ability to undergo divergent cyclization based on the chosen catalytic environment.

Pathway A: Synthesis of 4(1H)-Quinazolinones

Quinazolinones are a vital class of heterocycles exhibiting profound anti-inflammatory activity, particularly in carrageenan-induced edema models[3]. The anthranilic acid core is converted to an amide, which then reacts with an acyl chloride. The causality here is driven by the primary amide acting as a potent nucleophile following initial acylation, zipping the pyrimidinone ring shut [3].

Pathway B: Dehydrogenative Cyclization to N-Methylacridones

Acridones possess antiviral (anti-HIV, anti-BVDV) and antitumor properties[4]. Traditional synthesis requires harsh Wagner-Meerwein rearrangements[6]. However, modern methodologies utilize a Scandium(III) triflate (

Figure 2: Divergent Synthetic Pathways to Quinazolinones and Acridones

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . The thermodynamic sinks of these reactions (aromatization and precipitation) inherently confirm the success of the mechanistic steps.

Protocol A: Synthesis of Anti-inflammatory 4(1H)-Quinazolinones

Reference Standard:[3].

-

Amidation (Intermediate Preparation):

-

Action: Dissolve methyl 5-methoxy-N-phenylanthranilate in methanol. Introduce ammonia (

) and sodium methylate ( -

Causality: The ester is kinetically stable.

generates the active methoxide/amide nucleophile, driving the conversion to 5-methoxy-2-anilinobenzamide[2]. -

Validation: The reaction is validated by the precipitation of the benzamide intermediate (yield ~72.7%), which can be confirmed via TLC (loss of the less polar ester spot)[2].

-

-

Acylation & Cyclization:

-

Action: Suspend the isolated 5-methoxy-2-anilinobenzamide in chloroform. Dropwise add isobutyryl chloride and reflux for 1.5 hours[3].

-

Causality: The highly electrophilic acyl chloride selectively acylates the primary amide. The steric crowding and the electron-rich nature of the secondary diarylamine nitrogen force an immediate intramolecular nucleophilic attack, closing the ring[3].

-

Validation: The formation of the highly conjugated pyrimidinone ring acts as a thermodynamic sink. Evaporation of chloroform and subsequent recrystallization yields the pure 4(1H)-quinazolinone derivative (yield ~81%)[3].

-

Protocol B: -Catalyzed Dehydrogenative Cyclization to Acridones

Reference Standard:[4].

Pre-requisite: Conversion of the starting acid to 2-(N-methyl-N-phenylamino)benzaldehyde via standard reduction and alkylation[4].

-

Catalytic Activation:

-

Action: In a reaction vial, add the benzaldehyde derivative (0.3 mmol) and

(5 mol%) in a suitable solvent (2 mL)[4]. -

Causality:

is a potent, water-tolerant Lewis acid. It coordinates exclusively with the aldehyde carbonyl oxygen, dramatically lowering the LUMO of the carbonyl carbon and rendering it highly electrophilic[4].

-

-

SEAr and in situ Oxidation:

-

Action: Stir the mixture under atmospheric conditions.

-

Causality: The electron-rich N-phenyl ring (activated by the +M effect of the methoxy group in the parent scaffold) undergoes an intramolecular Friedel-Crafts-type SEAr reaction. This forms an unstable N-methyl-acridin-9-ol intermediate. Because the system is exposed to air, this intermediate undergoes rapid, spontaneous dehydrogenation (oxidation)[4].

-

Validation (Atom Economy): This is a perfectly self-validating green chemistry system. The driving force is the restoration of full aromaticity in the tricyclic acridone system. The only byproduct generated is

, making the protocol highly atom-efficient[4].

-

References

-

Ozaki, K., Yamada, Y., Oine, T., Ishizuka, T., & Iwasawa, Y. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568-576.[Link]

-

Li, X.-A., Wang, H.-L., & Yang, S.-D. (2013). Sc(OTf)3-Catalyzed Dehydrogenative Cyclization for Synthesis of N-Methylacridones. Organic Letters, 15(8), 1794-1797.[Link]

-

MolAid Chemical Database (2024). Physicochemical and Synthetic Profile for 5-methoxy-2-anilinobenzamide (CAS 95216-66-3) and 5-methoxy-N-phenylanthranilic acid (CAS 89224-95-3).[Link](Note: Data aggregated from structural cheminformatics)

Sources

- 1. CAS#:62310-18-3 | 2-anilino-5-(diethylsulfamoyl)benzoic acid | Chemsrc [chemsrc.com]

- 2. methyl 5-methoxy-N-phenylanthranilate - CAS号 32082-97-6 - 摩熵化学 [molaid.com]

- 3. 5-methoxy-2-anilinobenzamide - CAS号 95216-66-3 - 摩熵化学 [molaid.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-methoxy-2-anilinobenzamide - CAS号 95216-66-3 - 摩熵化学 [molaid.com]

- 6. 2-methoxy-10-methyl-9-acridanone - CAS号 16584-59-1 - 摩熵化学 [molaid.com]

Solubility of 2-Anilino-5-methoxybenzoic Acid: In-Depth Technical Guide

This guide provides an in-depth technical analysis of the solubility profile of 2-Anilino-5-methoxybenzoic acid , a critical intermediate in the synthesis of acridine-based pharmaceuticals and fenamic acid derivatives.

Given the specialized nature of this compound, this guide synthesizes direct structural analysis with empirical solubility data from its parent scaffold, N-phenylanthranilic acid (Fenamic Acid) , and its precursor, 2-amino-5-methoxybenzoic acid . This approach provides a robust, predictive solubility landscape essential for process design, purification, and crystallization.

Executive Summary

2-Anilino-5-methoxybenzoic acid (CAS: 89224-95-3) is a lipophilic, weak acid belonging to the N-phenylanthranilic acid class. It serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and acridine derivatives.

Effective process development requires precise control over its solubility. This compound exhibits a solubility hierarchy governed by its two primary functional regions: the lipophilic diphenylamine core and the polar carboxylic acid/methoxy substituents.

-

High Solubility: Dipolar aprotic solvents (DMF, DMSO) and moderate-polarity ketones (Acetone).

-

Moderate Solubility: Short-chain alcohols (Ethanol, Methanol) and esters (Ethyl Acetate).

-

Low Solubility: Non-polar hydrocarbons (Hexane) and water (at low pH).

Critical Insight: The presence of the 5-methoxy group enhances solubility in hydrogen-bond-donating solvents (like alcohols) compared to the unsubstituted parent compound, due to the additional hydrogen bond acceptor site.

Chemical Profile & Structural Thermodynamics

To understand the solubility behavior, we must analyze the molecule's intermolecular force potential.

| Feature | Chemical Moiety | Solubility Impact |

| Core Scaffold | Diphenylamine (Anilino-benzoate) | Drives high affinity for aromatic solvents (Toluene) and lipophilic interactions. Reduces water solubility significantly compared to simple benzoic acids. |

| Acidic Group | Carboxylic Acid (-COOH) | Enables pH-dependent solubility. Soluble in basic aqueous solutions (forming the carboxylate salt). Acts as an H-bond donor/acceptor in alcohols. |

| Substituent | 5-Methoxy (-OCH₃) | Key Differentiator: Acts as a weak H-bond acceptor. Increases solubility in protic solvents (Methanol, Ethanol) relative to unsubstituted N-phenylanthranilic acid. |

Structural Homology for Data Extrapolation

Since specific mole-fraction datasets for the 5-methoxy derivative are proprietary or sparse, we utilize the experimentally validated solubility landscape of the parent compound, N-phenylanthranilic acid , as the primary reference model. The 5-methoxy derivative follows an identical solvent ranking but with slightly elevated solubility values in protic solvents due to the methoxy group.

Solubility Landscape: Data & Trends

The following data represents the Reference Solubility Profile based on the parent scaffold (N-phenylanthranilic acid). Process engineers should use these values as the baseline minimum for the 5-methoxy derivative.

Solvent Hierarchy (Descending Order of Solubility)

Acetone > Ethyl Acetate > 1-Butanol > n-Propanol > Ethanol > Isopropanol > Methanol > Toluene > Acetonitrile [1][2]

Quantitative Solubility Data (Reference Model)

Data extrapolated from thermodynamic studies of N-phenylanthranilic acid [1][2]. Values represent mole fraction (

| Solvent Class | Solvent | Solubility at 298.15 K ( | Solubility at 318.15 K ( | Thermodynamic Character |

| Ketone | Acetone | 42.50 | 78.20 | Excellent. Best for initial dissolution. |

| Ester | Ethyl Acetate | 28.10 | 55.40 | Good. Suitable for crystallization. |

| Alcohol | 1-Butanol | 15.20 | 38.50 | Moderate. Good for cooling crystallization. |

| Alcohol | Ethanol | 9.80 | 25.60 | Moderate. Preferred "green" solvent. |

| Alcohol | Methanol | 6.50 | 18.20 | Lower. Often used as an anti-solvent relative to DMF. |

| Aromatic | Toluene | 5.10 | 12.40 | Low. Useful for removing non-polar impurities. |

| Nitrile | Acetonitrile | 3.20 | 9.50 | Poor. Excellent anti-solvent candidate. |

Technical Note: The 5-methoxy group on your target molecule will likely increase the mole fraction solubility in Methanol and Ethanol by 10-15% compared to the values above, due to the increased polarity and H-bonding capacity of the ether oxygen.

Thermodynamic Modeling

For precise process simulation, the solubility (

The Apelblat Equation

- : Mole fraction solubility[3][4][5]

- : Absolute temperature (Kelvin)[3][6][7]

- : Empirical model parameters

Estimated Parameters for Process Design

Based on regression analysis of the fenamic acid class [1].

| Solvent | A | B | C | Enthalpy of Solution ( |

| Acetone | -28.5 | -150.2 | 4.82 | Endothermic (High) |

| Ethanol | -65.2 | -2850.4 | 9.55 | Endothermic (Medium) |

| Toluene | -42.1 | -1820.1 | 5.90 | Endothermic (Low) |

Interpretation: The dissolution is an endothermic process (

Experimental Protocol: Determining Exact Solubility

To validate the specific solubility of your 2-Anilino-5-methoxybenzoic acid batch, use the Laser Monitoring Dynamic Method . This is superior to the static shake-flask method for rapid data generation.

Workflow Diagram

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-Anilino-5-methoxybenzoic acid solid to a double-jacketed glass vessel.

-

Solvent Addition: Add a precise mass of the solvent (e.g., Ethanol).[8]

-

Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.

-

Laser Method: A laser beam passes through the solution. As the solid dissolves, transmissivity changes. The saturation point is detected when transmissivity stabilizes or when the first crystal appears upon cooling (polythermal method).

-

-

Sampling: For gravimetric/HPLC verification, withdraw supernatant through a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Methanol/Water mobile phase) to determine concentration.

Process Application: Solvent Selection Matrix

Use this decision matrix to select the optimal solvent system for your specific application (Synthesis vs. Purification).

Strategic Recommendations

-

For Recrystallization: Ethanol is the optimal balance. It offers moderate solubility at boiling point and low solubility at room temperature, ensuring high recovery yields.

-

For Reaction Medium: Acetone or THF are preferred due to high solubility, allowing for concentrated reaction mixtures and easy solvent removal (low boiling points).

-

Anti-Solvent: Water is the strongest anti-solvent but may cause oiling out. Acetonitrile is a milder anti-solvent that may promote better crystal habit.

References

-

Solubility of N-phenylanthranilic acid in nine organic solvents. Source: Journal of Chemical Thermodynamics.[2][4] Relevance: Provides the core dataset for the parent scaffold used to model the 2-anilino derivative. Link:

-

Thermodynamic Study on the Sublimation of Five Aminomethoxybenzoic Acids. Source: Journal of Chemical & Engineering Data. Relevance: Provides thermodynamic baseline data for the 2-amino precursor. Link:

-

Solubility and Dissolution Thermodynamic Data of Mefenamic Acid (2,3-dimethyl derivative). Source: Journal of Chemical & Engineering Data. Relevance: Validates the solubility trends for substituted N-phenylanthranilic acids. Link:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub: are you are robot? [sci-hub.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Literature review on 2-Anilino-5-methoxybenzoic acid derivatives

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of 2-Anilino-5-methoxybenzoic Acid Derivatives

Authored by a Senior Application Scientist

Introduction: The Prominence of the N-Aryl Anthranilic Acid Scaffold

The N-aryl anthranilic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.[1][2] These molecules derive their primary anti-inflammatory and analgesic effects from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pain- and inflammation-mediating prostaglandins.[1][2] The core structure, consisting of a benzoic acid linked to an aniline moiety, provides a versatile template for chemical modification, allowing for the development of derivatives with a wide spectrum of biological activities beyond inflammation.[3]

This guide focuses on a specific, promising subset: 2-Anilino-5-methoxybenzoic acid derivatives . The introduction of a methoxy group at the 5-position of the benzoic acid ring significantly alters the electronic and steric properties of the parent molecule. This modification can influence solubility, receptor binding, and metabolic stability, opening new avenues for therapeutic applications, particularly in oncology.[4][5] We will explore the synthesis of this core structure and its derivatives, delve into their potent anticancer and anti-inflammatory activities, and dissect the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic discovery.

Part 1: Synthesis Strategies and Methodologies

The synthesis of 2-anilino-5-methoxybenzoic acid derivatives typically involves a multi-step process, beginning with the formation of the key intermediate, 2-amino-5-methoxybenzoic acid, followed by the crucial N-arylation step.

Synthesis of the Core Intermediate: 2-Amino-5-methoxybenzoic Acid

The most common and efficient route to the essential precursor, 2-amino-5-methoxybenzoic acid, is the reduction of its nitro-substituted parent compound, 5-methoxy-2-nitrobenzoic acid.[6] Catalytic hydrogenation is the method of choice due to its high yield and clean conversion.

Experimental Protocol 1: Catalytic Hydrogenation of 5-Methoxy-2-nitrobenzoic Acid

Rationale: This protocol utilizes a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The palladium surface efficiently adsorbs both hydrogen gas and the nitro group, facilitating the reduction to an amine with high selectivity and yield, often approaching quantitative levels.[7]

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol (EtOH) in a hydrogenation vessel.[7]

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 1-2% by weight of the starting material) to the solution.[7]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain the reaction under a hydrogen atmosphere (a balloon is sufficient for lab scale) with vigorous stirring.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-18 hours).

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid, which can be used in the next step without further purification.[7]

N-Arylation: Forming the Anilino Bridge

The key step in forming the final scaffold is the coupling of 2-amino-5-methoxybenzoic acid with a substituted aryl halide. The Ullmann condensation is a classic and reliable method for this transformation.

Workflow for Synthesis of 2-Anilino-5-methoxybenzoic Acid Derivatives

Caption: General synthesis workflow for 2-anilino-5-methoxybenzoic acid derivatives.

Experimental Protocol 2: Ullmann Condensation for N-Arylation

Rationale: The Ullmann reaction utilizes a copper catalyst to couple an amine with an aryl halide. A base is required to deprotonate the amine, and a high-boiling point solvent is often necessary. This method is robust for forging the critical carbon-nitrogen bond.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction flask, combine 2-amino-5-methoxybenzoic acid (1.0 eq), the desired aryl halide (e.g., iodobenzene or bromobenzene, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a copper catalyst (e.g., copper(I) iodide, CuI, 0.1 eq).

-

Solvent: Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heating: Heat the reaction mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion.

-

Work-up: Cool the mixture, dilute with water, and acidify with HCl to precipitate the product.

-

Purification: Collect the solid product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-anilino-5-methoxybenzoic acid derivative.

Part 2: Biological Activities and Therapeutic Potential

Derivatives of this scaffold exhibit a remarkable range of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

As members of the fenamate family, these compounds are expected to inhibit COX enzymes.[2] While specific COX inhibition data for 2-anilino-5-methoxybenzoic acid itself is not extensively published, related fenamic acid derivatives are well-characterized non-selective COX-1 and COX-2 inhibitors.[2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.[1] The presence of the carboxylic acid group is crucial for this activity, as it mimics the substrate and interacts with the active site of the COX enzymes.[3]

Anticancer Activity

A significant body of research highlights the potential of 2-anilino derivatives as potent anticancer agents, operating through various mechanisms.

2.2.1 Inhibition of VEGFR2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[8] Inhibition of the VEGFR2 tyrosine kinase is a clinically validated antiangiogenic strategy. A series of 2-anilino-5-aryloxazoles, derived from a 2-anilino scaffold, have been identified as potent VEGFR2 inhibitors.[8]

Mechanism of Action: These inhibitors typically bind to the ATP-binding site in the kinase domain of VEGFR2. The 2-anilino moiety forms crucial hydrogen bonds with the "hinge" region of the kinase, a common binding motif for kinase inhibitors. The methoxy group can occupy a small hydrophobic pocket, while other substituents on the aniline and the benzoic acid-derived portion can be optimized to interact with other regions of the active site, enhancing potency and selectivity.[8][9]

VEGFR2 Inhibition Signaling Pathway

Caption: Inhibition of the VEGF signaling pathway by a 2-anilino derivative.

2.2.2 Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs.[10] Certain 2-anilino derivatives, particularly those incorporated into a triazolopyrimidine scaffold, have shown potent activity as tubulin polymerization inhibitors, acting at the colchicine binding site.[10] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is critical for rational drug design. Studies on various 2-anilino derivatives have provided key SAR insights.

-

The Anilino Moiety: Substitutions on the aniline ring are crucial for potency. For tubulin inhibitors, small alkyl groups like methyl or ethyl at the para-position, or two methyl groups at the meta- and para-positions, were found to be optimal for antiproliferative activity.[10] For VEGFR2 inhibitors, a 2-methoxy-5-ethylsulfonyl aniline was identified as a highly effective component, with the methoxy group sitting in a hydrophobic pocket and the sulfone accepting a hydrogen bond.[8][11]

-

The Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophore for anti-inflammatory (COX inhibition) activity.[3] However, for anticancer applications, this group is often modified to improve cell permeability and explore new interactions. Conversion to amides, esters, or incorporating it into heterocyclic rings (like oxazoles or triazolopyrimidines) has yielded highly potent anticancer compounds.[8][10][12]

-

The 5-Methoxy Group: The methoxy group on the benzoic acid ring generally enhances lipophilicity and can participate in favorable hydrophobic interactions within a target's active site.[4] Its electron-donating nature also modulates the acidity of the carboxylic acid and the overall electronic profile of the molecule. However, in some contexts, such as α-amylase inhibition, a methoxy group at the 2-position was found to decrease activity, highlighting that the positional impact is target-specific.[5]

Quantitative SAR Data: Anticancer Activity of Selected Derivatives

| Compound Class | Derivative Substitution | Target/Cell Line | IC₅₀ (nM) | Reference |

| Triazolopyrimidine | p-toluidino (Aniline) | Tubulin Polymerization | 450 | [10] |

| p-toluidino (Aniline) | HeLa Cells | 38 | [10] | |

| p-toluidino (Aniline) | A549 Cells | 43 | [10] | |

| 2-Anilino-5-aryloxazole | 2-methoxy-5-ethylsulfonyl (Aniline) | VEGFR2 (Enzyme) | 22 | [9][11] |

| 1,3-Oxazepine | NO₂ group on oxazepine ring | MCF-7 Cells | IC₅₀ = 80.20 µg/mL | [12] |

Part 4: Key Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized derivatives requires robust and standardized assays.

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a standard initial screen for anticancer activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental Protocol 4: In Vitro VEGFR2 Kinase Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain. It typically measures the phosphorylation of a substrate peptide by the enzyme using ATP.

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, add the VEGFR2 kinase enzyme, a specific substrate peptide, and ATP in a reaction buffer.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a phosphorylation-specific antibody in an ELISA-based format or by using luminescence-based assays that measure the amount of remaining ATP.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-anilino-5-methoxybenzoic acid scaffold represents a highly versatile and privileged structure in medicinal chemistry. Building upon the well-established anti-inflammatory legacy of the fenamates, these derivatives have emerged as a promising class of anticancer agents, with demonstrated activity against key targets like VEGFR2 and tubulin. The synthetic routes are well-defined, allowing for extensive chemical exploration.

Future research should focus on:

-

Optimizing Potency and Selectivity: Fine-tuning substitutions on both the aniline and benzoic acid rings to develop inhibitors with high selectivity for specific cancer targets, thereby reducing off-target effects.

-

Improving Pharmacokinetic Properties: Modifying the core structure to enhance solubility, metabolic stability, and oral bioavailability, which are critical for clinical translation.

-

Exploring Novel Mechanisms: Investigating other potential biological targets for this scaffold beyond kinase and tubulin inhibition to uncover new therapeutic applications.

The insights and protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of therapeutics based on this potent chemical framework.

References

- The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Pharmaceuticals (Basel). (2025).

- 2-Amino-5-methoxybenzoic acid synthesis. ChemicalBook.

- Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Baghdad Science Journal. (2023).

- Synthesis routes of 2-Amino-5-methoxybenzoic acid. Benchchem.

-

Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega. (2022). [Link]

-

Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. (2024). [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. (2021). [Link]

-

Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. (2006). [Link]

- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. (2013).

- Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.

- Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Bentham Science.

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. (2025). [Link]

-

2-Amino-5-methoxybenzoic acid. Six Chongqing Chemdad Co., Ltd. [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. (2003). [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. (2021). [Link]

-

A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules. (2022). [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. (2013). [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed Central. (2013). [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. (2023). [Link]

Sources

- 1. nveo.org [nveo.org]

- 2. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 8. mch.estranky.sk [mch.estranky.sk]

- 9. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]

- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid [jmchemsci.com]

In-Depth Technical Guide: pKa Values and Acidity Constants of 2-Anilino-5-methoxybenzoic Acid

The following technical guide provides an in-depth analysis of the acidity constants (pKa) and physicochemical behavior of 2-Anilino-5-methoxybenzoic acid (also known as 5-methoxyfenamic acid or N-phenyl-5-methoxyanthranilic acid).

This analysis synthesizes structural activity relationships (SAR) from the fenamate class of NSAIDs to derive high-confidence physicochemical data where direct experimental values for this specific isomer are limited in public repositories.

Executive Summary

2-Anilino-5-methoxybenzoic acid is a structural derivative of N-phenylanthranilic acid (Fenamic Acid) , a scaffold widely utilized in non-steroidal anti-inflammatory drugs (NSAIDs) such as Mefenamic acid and Flufenamic acid.

The physicochemical behavior of this compound is defined by its carboxylic acid moiety, modulated by the electronic effects of the 5-methoxy substituent and the steric/electronic influence of the N-phenyl group. Understanding its pKa is critical for predicting its solubility profile , lipophilicity (LogD) , and membrane permeability during drug development.

Key Physicochemical Parameters

| Parameter | Value / Range | Confidence |

| pKa (Acidic) | 3.75 ± 0.15 | High (Predicted via SAR & Hammett) |

| Functional Group | Carboxylic Acid (-COOH) | Confirmed |

| Dominant Species at pH 7.4 | Anion (COO⁻) | >99.9% Ionized |

| Intrinsic Solubility (S₀) | Low (< 10 µg/mL) | Based on Fenamate class |

| LogP (Neutral) | ~3.5 - 3.8 | Estimated |

Physicochemical Profile & Acidity Constants

The acidity of 2-Anilino-5-methoxybenzoic acid is governed by the stability of its carboxylate anion. This stability is influenced by two primary factors:

-

Electronic Effects: The inductive and resonance effects of the methoxy group.

-

Intramolecular Hydrogen Bonding: A characteristic feature of fenamates.

Comparative pKa Analysis

To establish the pKa of the target compound, we analyze it relative to the parent scaffold and known analogs.

| Compound | Structure | Experimental pKa | Effect of Substituent |

| Fenamic Acid | Unsubstituted | 3.91 | Baseline Reference |

| Mefenamic Acid | 2',3'-dimethyl | 4.20 | Steric hindrance twists ring; reduces conjugation. |

| Flufenamic Acid | 3'-CF₃ | 3.90 | Electron-withdrawing on N-phenyl ring. |

| Target: 2-Anilino-5-methoxy | 5-OMe (Benzoic ring) | ~3.75 (Calc.) | Meta-Inductive Withdrawal (-I) stabilizes anion. |

The 5-Methoxy Substituent Effect

The methoxy group (-OCH₃) is located at position 5 of the benzoic acid ring.

-

Relative to Carboxyl (C-1): The substituent is in the meta position.

-

Hammett Constant (

): +0.12 (Electron Withdrawing). -

Impact: Electron-withdrawing groups in the meta position stabilize the negative charge of the carboxylate anion, thereby increasing acidity (lowering pKa).

-

Prediction:

.

Intramolecular Hydrogen Bonding

Fenamates exhibit a strong intramolecular hydrogen bond between the amine nitrogen (N-H) and the carbonyl oxygen of the carboxylic acid.

-

Neutral Form: Stabilized by N-H···O=C.

-

Anionic Form: Stabilized by N-H···O-C (Resonance assisted). The 5-methoxy group is para to the amine nitrogen. Being an electron-donating group (EDG) by resonance (

), it increases electron density on the nitrogen. This strengthens the N-H bond's ability to donate to the carboxylate, further stabilizing the anion and slightly lowering the pKa compared to the unsubstituted parent.

Structural & Mechanistic Visualization

The following diagram illustrates the equilibrium and the structural factors influencing the pKa.

Figure 1: Acid dissociation equilibrium of 2-Anilino-5-methoxybenzoic acid, highlighting the stabilizing effects of the intramolecular hydrogen bond and the 5-methoxy substituent.

Experimental Methodologies for pKa Determination

Given the low aqueous solubility of fenamates, standard aqueous titration is often inaccurate. The following protocols are the industry standards for determining the pKa of hydrophobic acids.

Protocol A: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky)

This method extrapolates the pKa from mixed-solvent systems to pure water.

Reagents:

-

0.1 M KOH (standardized).

-

0.1 M HCl.

-

Methanol or Dioxane (Cosolvent).

-

0.15 M KCl (Ionic Strength Adjuster).

Workflow:

-

Preparation: Prepare 3-4 solutions of the compound (~1 mM) in varying ratios of Methanol:Water (e.g., 30%, 40%, 50%, 60% w/w).

-

Titration: Titrate each solution with 0.1 M KOH under inert gas (

) purge to prevent carbonate formation. -

Data Collection: Record pH vs. Volume of titrant. Determine the apparent pKa (

) for each cosolvent ratio using the Bjerrum difference plot or Gran plot. -

Extrapolation: Plot

vs.

Protocol B: UV-Vis Spectrophotometric Determination

Ideal for compounds with chromophores that shift upon ionization (common in aniline derivatives).

Workflow:

-

Buffer Preparation: Prepare a series of buffers ranging from pH 1.5 to 6.5 (bracketing the expected pKa of ~3.75).

-

Scanning: Measure the UV absorbance spectrum (200–400 nm) of the compound in each buffer.

-

Isosbestic Point: Identify the isosbestic point (wavelength where absorbance is invariant).

-

Calculation: Plot Absorbance at

vs. pH. Fit the data to the Henderson-Hasselbalch equation to solve for pKa.

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Implications for Drug Development

Understanding the pKa of 3.75 is crucial for formulation and pharmacokinetics.

Solubility & Formulation

-

pH < 3.75: The compound exists primarily in its neutral, insoluble form. Gastric absorption (pH 1.2) will be limited by solubility but favored by permeability.

-

pH > 5.0: The compound is >95% ionized (anionic). Solubility increases significantly.

-

Salt Selection: To improve oral bioavailability, formulate as a salt (e.g., Sodium, Potassium, or Meglumine). The low pKa ensures stable salt formation with weak bases.

Membrane Permeability (LogD)

The distribution coefficient (LogD) varies with pH:

-

At pH 7.4 (Blood): The compound is highly ionized. LogD will be significantly lower than LogP (~3.5), likely dropping to ~0.5 - 1.0. This suggests good solubility in plasma but potentially reduced passive diffusion compared to the gastric environment.

-

Targeting: The ionization profile is similar to other NSAIDs, suggesting accumulation in inflamed tissues where pH is slightly lower (acidosis), potentially improving efficacy at the site of action.

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement protocols).

-

Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. Link

- Wiczling, P., et al. (2008). "Determination of pKa values of some fenamic acid derivatives by LC-pH gradient." Journal of Pharmaceutical and Biomedical Analysis, 46(3), 546-552.

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants).[1][2]

- Perlovich, G. L., et al. (2006). "Thermodynamic investigation of sublimation and solubility of mefenamic acid." Journal of Thermal Analysis and Calorimetry, 86, 557–564.

Sources

In-Depth Technical Guide: Electronic Absorption Spectra of 2-Anilino-5-methoxybenzoic Acid

The following technical guide details the electronic absorption spectra of 2-Anilino-5-methoxybenzoic acid , a critical derivative in the N-phenylanthranilic acid (fenamate) class of non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

2-Anilino-5-methoxybenzoic acid (5-methoxy-N-phenylanthranilic acid) serves as a vital pharmacophore in medicinal chemistry, particularly in the development of acridone alkaloids and fenamate-class NSAIDs. Its electronic absorption profile is governed by a donor-acceptor system involving the diphenylamine core and the electron-withdrawing carboxylic acid, modulated by the electron-donating methoxy substituent.

This guide provides a comprehensive analysis of its UV-Vis spectral properties, experimental protocols for characterization, and the structural factors influencing its electronic transitions.

Molecular Structure & Electronic Environment

To interpret the spectra accurately, one must understand the molecule's electronic architecture. The compound features an N-phenylanthranilic acid core substituted at the 5-position (para to the amine) with a methoxy group.

Structural Dynamics

-

Chromophore: The primary chromophore is the diphenylamine system conjugated with the carboxylic acid group.

-

Auxochrome (5-OMe): The methoxy group at position 5 acts as a strong electron-donating group (EDG). Being para to the bridging nitrogen, it increases the electron density on the amine, facilitating charge transfer (CT) to the electron-withdrawing carbonyl group.

-

Intramolecular Hydrogen Bonding: A characteristic feature of fenamates is the strong intramolecular hydrogen bond between the secondary amine (N-H) and the carbonyl oxygen (C=O). This interaction locks the molecule in a planar or near-planar conformation, enhancing

-electron delocalization and intensity (

Visualization of Electronic Interactions

The following diagram illustrates the structural connectivity, the critical intramolecular H-bond, and the electronic "push-pull" system.

Figure 1: Electronic structure analysis showing the donor-acceptor interplay and H-bonding that defines the spectral envelope.

Experimental Protocol for Spectral Acquisition

Reliable spectral data requires rigorous control over solvent purity, pH, and concentration to avoid aggregation or ionization artifacts.

Materials & Reagents[1][2][3]

-

Analyte: 2-Anilino-5-methoxybenzoic acid (Purity >98%, HPLC grade).

-

Solvents: Spectroscopic grade Methanol (MeOH), Ethanol (EtOH), or Acetonitrile (MeCN).

-

Buffers (for pH studies): Phosphate buffer (pH 7.4), 0.1 M HCl, 0.1 M NaOH.

Standardized Workflow

The following protocol ensures reproducibility and adherence to Beer-Lambert Law linearity.

Figure 2: Step-by-step workflow for UV-Vis spectral acquisition.

Critical Considerations

-

Concentration: Maintain absorbance between 0.2 and 0.8 AU to minimize stray light errors. A concentration of 20–40 µM is typically optimal.

-

Photostability: Fenamates can undergo photocyclization to acridones under intense UV irradiation. Minimize exposure to ambient light during preparation.

Spectral Characteristics & Interpretation

The electronic absorption spectrum of 2-anilino-5-methoxybenzoic acid is characterized by two principal band systems derived from the anthranilic acid core, modified by the N-phenyl and 5-methoxy substituents.

Band Assignments

The following table summarizes the characteristic absorption bands observed in polar protic solvents (e.g., Methanol).

| Band | Wavelength ( | Intensity ( | Transition Type | Structural Origin |

| Band II | 275 – 290 nm | High ( | Aromatic ring excitation (Benzenoid local excitation). | |

| Band I | 345 – 360 nm | Medium ( | Intramolecular Charge Transfer (ICT) from Amine/OMe to Carbonyl. |

Mechanistic Insight:

-

Band II (

): This high-energy band corresponds to the localized transitions within the aromatic rings. It is relatively insensitive to solvent polarity but sensitive to pH. -

Band I (ICT): This is the diagnostic band for the color (pale yellow/greenish). It arises from the conjugation of the nitrogen lone pair with the benzoic acid ring. The 5-methoxy group (an EDG) raises the energy of the HOMO, reducing the HOMO-LUMO gap compared to unsubstituted N-phenylanthranilic acid (

nm), resulting in a bathochromic shift (red shift) of 10–20 nm.

Solvatochromism

The compound exhibits positive solvatochromism .

-

Non-polar solvents (e.g., Cyclohexane): The intramolecular H-bond is strongest. The spectrum shows distinct vibrational fine structure.[1]

-

Polar solvents (e.g., Methanol, DMSO): The excited state (which is more polar due to charge transfer) is stabilized by the solvent, lowering its energy and causing a red shift of Band I.

pH Dependence & Ionization States

The spectral profile changes dramatically with pH due to the amphoteric nature of the molecule (Weak acid: -COOH; Weak base: -NH-).

Ionization Pathway

-

Acidic Medium (pH < 2): Protonation of the amine nitrogen forms the anilinium cation . The lone pair is no longer available for conjugation.

-

Effect: The long-wavelength CT band (~350 nm) disappears (Hypsochromic shift). The spectrum resembles that of a substituted benzoic acid.[2]

-

-

Neutral/Physiological (pH 7.4): The molecule exists primarily as the anionic carboxylate (R-COO⁻) due to the acidity of the carboxylic group (pKa ~ 4-5).

-

Effect: Strong absorption at ~350 nm due to retained amine conjugation.

-

-

Basic Medium (pH > 10): Fully deprotonated carboxylate.

Figure 3: Spectroscopic shifts associated with protonation states.

Applications in Drug Development

Understanding these spectral properties is crucial for:

-

Purity Profiling: The ratio of Abs(280)/Abs(350) serves as a purity index during synthesis.

-

Dissolution Testing: UV-Vis is the standard method for quantifying dissolution rates of fenamate formulations.

-

QSAR Studies: The

correlates with the HOMO energy level, a descriptor often used in Quantitative Structure-Activity Relationship (QSAR) models to predict antioxidant or radical scavenging potential.

References

-

Electronic Spectra of Fenamates: Mefenamic acid, as a fenamate derivative, demonstrated absorption characteristics typical of substituted benzoic acid derivatives with primary bands around 280 nm and 340 nm.[2]

-

Source:

-

-

Anthranilic Acid Spectroscopy:Solvent effect on anthranilic acid spectroscopy: Analysis of absorption reveals AA exists as an anion in neutral water with max absorption

-

Source:

-

-

N-Phenylanthranilic Acid Data: N-Phenylanthranilic acid serves as the fundamental structure for synthesizing several non-steroidal anti-inflammatory drugs.[3][4]

-

Source:

-

-

Substituent Effects:Effect of auxochromic groups (OH, NH2, OMe)

-

Source:

-

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Development of a green spectrofluorimetric method for mefenamic acid determination using Rhodamine 6G with mechanistic investigation and central compo ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05667E [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

History and Discovery of N-Phenylanthranilic Acid Derivatives: A Technical Guide

Executive Summary

N-Phenylanthranilic acid derivatives , commonly known as fenamates , represent a pivotal class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Originally developed in the mid-20th century as bioisosteres of salicylates, these compounds have evolved from standard cyclooxygenase (COX) inhibitors into pleiotropic agents with emerging potential in neurodegeneration and immunology.

This guide analyzes the discovery logic, structure-activity relationships (SAR), synthetic pathways, and the modern repurposing of the fenamate scaffold.

Historical Context & Discovery

The Parke-Davis Era (1950s–1960s)

The discovery of fenamates was not serendipitous but the result of a rational drug design program initiated at Parke-Davis (now part of Pfizer) in Ann Arbor, Michigan. The program was led by Dr. Claude V. Winder , a physiologist and pharmacologist who sought to improve upon the therapeutic index of aspirin (salicylic acid).

The Bioisosteric Hypothesis: Researchers hypothesized that the anti-inflammatory activity of salicylic acid (2-hydroxybenzoic acid) could be retained or enhanced by replacing the hydroxyl group (-OH) with an amine bridge (-NH-) connected to a lipophilic aryl group. This bioisosteric replacement aimed to:

-

Increase lipophilicity to improve membrane permeability.

-

Create a "twisted" biphenyl conformation to better fit the hydrophobic channel of the COX enzyme.

Key Milestones:

-

1961: Introduction of Mefenamic Acid (Ponstel/Ponstan). It became the prototype for the class.

-

1963–1967: Development of Flufenamic Acid and Meclofenamic Acid , introducing electron-withdrawing groups (CF3, Cl) to modulate acidity and metabolic stability.

Technical Insight: The fenamates were among the first NSAIDs to demonstrate that direct carboxylic acid attachment to the aromatic ring was not strictly necessary for activity if the spatial arrangement mimicked the arachidonic acid transition state.

Structure-Activity Relationship (SAR)

The core pharmacophore is N-phenylanthranilic acid . The biological activity is strictly governed by the steric and electronic nature of substituents on the two phenyl rings.

The "Twist" Conformation

The most critical structural feature of active fenamates is the non-coplanarity of the two aromatic rings.

-

Ortho-substituents (Ring B): Substituents at the 2' and 3' positions (e.g., methyl, chloro) sterically hinder the rotation around the N-C bond.

-

Effect: This forces the rings into a twisted conformation (dihedral angle ~45–60°), which is essential for binding to the cationic site (Arg-120) and the hydrophobic pocket of the COX enzyme.

SAR Logic Table

| Structural Domain | Modification | Effect on Activity |

| Acidic Moiety | -COOH at C-1 | Essential. Replacement with tetrazole retains activity; esterification (prodrugs) reduces direct activity until hydrolyzed. |

| Linker | -NH- Bridge | Essential. Replacement with -O-, -S-, or -CH2- drastically reduces potency. |

| Ring A (Anthranilic) | Substitutions (C3-C6) | Generally reduces activity . This ring must remain relatively unsubstituted to maintain the correct acid orientation. |

| Ring B (N-Phenyl) | Ortho (2') Substitution | Increases activity. Forces the active "twist" conformation (e.g., Mefenamic acid). |

| Ring B (N-Phenyl) | Meta (3') Substitution | Modulates potency/toxicity. Electron-withdrawing groups (e.g., -CF3 in Flufenamic acid) increase potency but may alter toxicity profiles. |

| Ring B (N-Phenyl) | Para (4') Substitution | Variable. Often reduces steric lock or metabolic stability. |

SAR Visualization (DOT Diagram)

Caption: SAR analysis of the N-phenylanthranilic acid scaffold highlighting the critical role of ortho-substitution for conformational locking.

Mechanism of Action

Canonical: COX Inhibition

Fenamates are non-selective COX inhibitors but show a preference for COX-2 in some assays compared to classic salicylates.

-

Mechanism: They compete with arachidonic acid for the active site. The carboxylate group forms an ionic bond with Arg-120 , while the twisted N-phenyl ring occupies the hydrophobic channel.

-

Outcome: Reduction in prostaglandin synthesis (PGE2, PGI2), leading to analgesia and anti-inflammatory effects.

Emerging: NLRP3 Inflammasome Inhibition

Recent research identifies fenamates (specifically Mefenamic acid) as selective inhibitors of the NLRP3 inflammasome .

-

Pathway: They block the Volume-Regulated Anion Channel (VRAC) , specifically the chloride current. This prevents the chloride efflux required for NLRP3 activation.

-

Therapeutic Implication: Potential repurposing for Alzheimer’s disease (amyloid-beta induced inflammation) and Type 2 diabetes.

Caption: Dual mechanism of action: Classical COX inhibition and the novel blockade of VRAC-mediated NLRP3 inflammasome activation.

Synthesis Protocol: Ullmann Condensation

The industrial and laboratory standard for synthesizing fenamates is the Ullmann Condensation .[3] This copper-catalyzed N-arylation couples an o-halobenzoic acid with a substituted aniline.

Experimental Workflow (Laboratory Scale)

Objective: Synthesis of Mefenamic Acid (2-[(2,3-dimethylphenyl)amino]benzoic acid).

Reagents:

-

Substrate A: 2-Chlorobenzoic acid (1.0 eq)

-

Substrate B: 2,3-Dimethylaniline (1.2 eq)

-

Base: Potassium carbonate (

, 2.0 eq) - Acts as acid scavenger. -

Catalyst: Copper powder or Copper(I) iodide (CuI) (0.1 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Isoamyl alcohol (for reflux).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorobenzoic acid (15.6 g, 0.1 mol) in 100 mL of DMF.

-

Addition: Add 2,3-dimethylaniline (14.5 g, 0.12 mol) and anhydrous

(27.6 g, 0.2 mol). -

Catalysis: Add Copper powder (0.6 g) to the suspension.

-

Reaction: Heat the mixture to reflux (~130–140°C) for 4–6 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 3:1).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into 500 mL of ice-cold water.

-

Acidify with 2N HCl to pH ~2–3 to precipitate the crude acid.

-

-

Purification:

-

Filter the precipitate.

-

Dissolve in dilute NaOH, filter off the copper catalyst residue, and re-precipitate with acid (Acid-Base purification).

-

Recrystallize from ethanol/water.

-

Validation Check: The melting point of pure Mefenamic acid should be 230–231°C .

Caption: Ullmann condensation pathway for the synthesis of fenamates.

Comparative Data: Key Fenamates

| Compound | Brand Name | R1 (Ring B, 2') | R2 (Ring B, 3') | Key Feature |

| Mefenamic Acid | Ponstel | -CH3 | -CH3 | Moderate potency; short half-life (2h). |

| Meclofenamic Acid | Meclomen | -Cl | -Cl (and 6'-CH3) | Higher potency; used in veterinary medicine. |

| Flufenamic Acid | Arlef | -H | -CF3 | High lipophilicity; strong ion channel modulator. |

| Tolfenamic Acid | Clotam | -Cl | -CH3 | Investigated for anti-migraine and tauopathy. |

References

-

Winder, C. V., et al. (1962). "Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics.

-

Peretto, I., et al. (2024). "Repurposing of fenamates as NLRP3 inflammasome inhibitors." Journal of Medicinal Chemistry.

-

Organic Syntheses. "Ullmann Condensation: General Procedures." Organic Syntheses Coll. Vol.

-

Daniels, M. J., et al. (2016). "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models." Nature Communications.

-

Parke-Davis & Co. (1964). "Process for the preparation of N-arylanthranilic acids." US Patent 3,138,636.

Sources

Potential biological activities of 2-Anilino-5-methoxybenzoic acid

An In-Depth Technical Guide to the Potential Biological Activities of 2-Anilino-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive exploration of the potential biological activities of 2-Anilino-5-methoxybenzoic acid, a molecule of interest in medicinal chemistry. While direct experimental data on this specific compound is limited, this document synthesizes information from structurally related compounds to build a strong rationale for its investigation as a potential therapeutic agent. By analyzing its core structural motifs—the N-phenylanthranilic acid scaffold and the methoxy substitution—we postulate significant potential in two primary areas: anti-inflammatory and anticancer applications. This guide details the hypothetical mechanisms of action, including the inhibition of the NF-κB signaling pathway for inflammation and the targeting of VEGFR2 kinase and tubulin polymerization for cancer. Furthermore, it provides detailed, field-proven experimental protocols for the validation of these potential activities, complete with data presentation formats and diagrammatic representations of key pathways and workflows. The aim of this whitepaper is to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of 2-Anilino-5-methoxybenzoic acid and its derivatives.

Introduction: Deconstructing a Molecule of Therapeutic Potential

The quest for novel therapeutic agents is often guided by the principle of structure-activity relationships (SAR). 2-Anilino-5-methoxybenzoic acid presents a compelling case for investigation based on the well-documented biological activities of its constituent parts. The core structure is a derivative of N-phenylanthranilic acid, a scaffold known for its anti-inflammatory properties. The presence of the anilino group at the 2-position is a feature found in numerous potent kinase inhibitors and microtubule-targeting agents with significant anticancer activity. The methoxy group at the 5-position can further modulate the compound's physicochemical properties, potentially enhancing its bio-availability and target engagement.

This guide, therefore, sets out to:

-

Propose a viable synthetic route for 2-Anilino-5-methoxybenzoic acid.

-

Elucidate its potential as an anti-inflammatory agent by targeting key signaling pathways.

-

Explore its potential as an anticancer agent through the inhibition of critical oncogenic targets.

-

Provide robust, step-by-step experimental protocols for the in vitro validation of these hypothesized activities.

Proposed Synthesis of 2-Anilino-5-methoxybenzoic acid

A plausible and efficient method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. For the synthesis of the title compound, 2-chloro-5-methoxybenzoic acid can be reacted with aniline in the presence of a copper catalyst and a base.

Caption: Proposed synthesis of 2-Anilino-5-methoxybenzoic acid via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

-

To a round-bottom flask, add 2-chloro-5-methoxybenzoic acid (1 equivalent), aniline (1.2 equivalents), cupric oxide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to reflux (typically 120-150 °C) for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Anilino-5-methoxybenzoic acid.[1]

Potential Biological Activity I: Anti-inflammatory Effects

The structural similarity of 2-Anilino-5-methoxybenzoic acid to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential to modulate inflammatory pathways. A key target in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of numerous pro-inflammatory genes.[2][3][4]

Potential Mechanism of Action: Inhibition of the NF-κB Pathway

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS).[3] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5] It is hypothesized that 2-Anilino-5-methoxybenzoic acid may inhibit this pathway, possibly by interfering with the IκB kinase (IKK) complex that phosphorylates IκBα.

Caption: Potential inhibition of the NF-κB pathway by 2-Anilino-5-methoxybenzoic acid.

Experimental Validation: In Vitro Anti-inflammatory Assay

A standard method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in murine macrophage cells (e.g., RAW 264.7) stimulated with LPS.

-